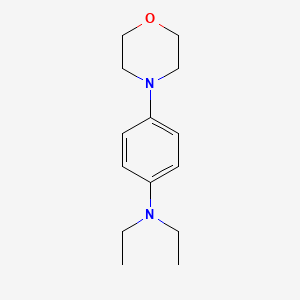
N,N-Diethyl-4-(morpholin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a morpholine ring attached to an aniline moiety, with two ethyl groups attached to the nitrogen atom of the aniline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(morpholin-4-yl)aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base, followed by the alkylation of the resulting intermediate with diethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Ethyl-4-(morpholin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of central nervous system (CNS) active agents.
Industry: The compound is used in the color developing process in photographs.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, leading to biological effects. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and molecular targets can vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-4-(morpholin-4-yl)aniline: Similar structure but with one ethyl group.
N,N-Diethyl-4-(morpholin-3-yl)aniline: Similar structure but with the morpholine ring attached at a different position.
Uniqueness
N,N-Diethyl-4-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethyl groups and the morpholine ring at the 4-position of the aniline moiety contribute to its unique reactivity and applications.
Propiedades
Número CAS |
380892-42-2 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N,N-diethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-3-15(4-2)13-5-7-14(8-6-13)16-9-11-17-12-10-16/h5-8H,3-4,9-12H2,1-2H3 |
Clave InChI |
MENVZTYUSVPVJI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
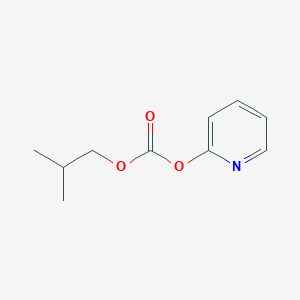
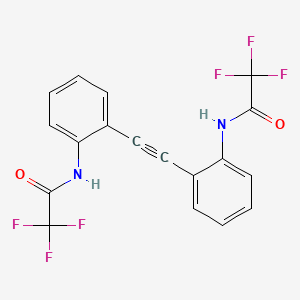
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)



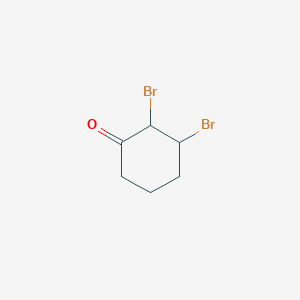
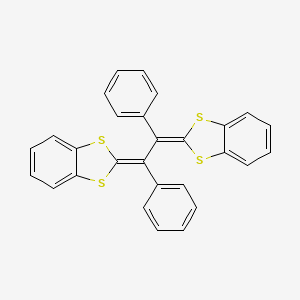
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)

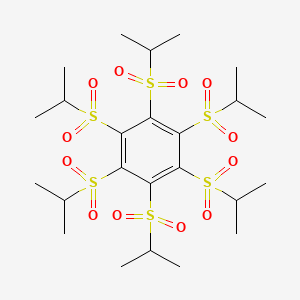
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
